1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1h,3h)-dione
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Overview
Description
1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a furan ring attached to a dihydropyrimidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the reaction of furan-2-carbaldehyde with urea and an appropriate β-keto ester under acidic or basic conditions. The reaction proceeds through a Biginelli condensation, forming the desired dihydropyrimidine-2,4-dione derivative.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Biginelli reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The dihydropyrimidine core can be reduced to form tetrahydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(Furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione: Lacks the dihydro component, leading to different chemical properties.
1-(Thiophen-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione: Contains a thiophene ring instead of a furan ring, which can alter its reactivity and biological activity.
Uniqueness: 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the furan ring and the dihydropyrimidine-2,4-dione core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
4010-69-9 |
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Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H10N2O3/c12-8-3-4-11(9(13)10-8)6-7-2-1-5-14-7/h1-2,5H,3-4,6H2,(H,10,12,13) |
InChI Key |
MLGFGKCPUCRSRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)CC2=CC=CO2 |
Origin of Product |
United States |
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